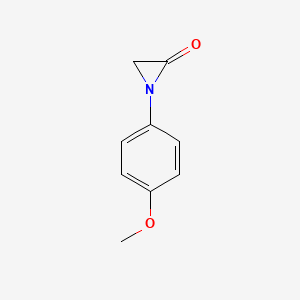

1-(4-Methoxyphenyl)aziridin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

606135-86-8 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)aziridin-2-one |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)10-6-9(10)11/h2-5H,6H2,1H3 |

InChI Key |

JBVOXTIZYNHQBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC2=O |

Origin of Product |

United States |

Reactivity and Transformations of 1 4 Methoxyphenyl Aziridin 2 One

Nucleophilic Ring-Opening Reactions

The significant ring strain of the aziridine (B145994) ring (approximately 26-27 kcal/mol) makes it a prime substrate for nucleophilic ring-opening reactions. clockss.org These reactions are a cornerstone of aziridine chemistry, providing a versatile pathway to synthesize valuable β-functionalized alkylamines and their derivatives. mdpi.comresearchgate.net The presence of an electron-withdrawing group on the nitrogen atom, such as the carbonyl group in an aziridin-2-one structure, typically enhances the ring's susceptibility to nucleophilic attack. clockss.org

The outcome of nucleophilic attack on the aziridine ring is governed by regioselectivity (which carbon is attacked) and stereoselectivity (the spatial arrangement of the resulting product). These factors are controlled by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. researchgate.netnih.gov

For aziridine-2-carboxylates, which are structurally analogous to aziridin-2-ones, nucleophilic attack by heteroatoms generally occurs at the C3 (β) position, leading to the formation of α-amino acid derivatives. clockss.org In the case of 1-(4-methoxyphenyl)aziridin-2-one, the nucleophile can attack either the C2 (α) or C3 (β) carbon. The attack is typically regioselective, proceeding via an S_N2-type mechanism, which results in an inversion of the configuration at the attacked carbon center. osaka-u.ac.jp This stereospecificity is crucial in asymmetric synthesis for creating complex nitrogen-containing molecules. osaka-u.ac.jpnih.gov The regioselectivity can be influenced by the steric hindrance and the electronic properties of the substituents on the aziridine ring. osaka-u.ac.jp

1-(4-Methoxyphenyl)aziridin-2-one is expected to react with a wide array of nucleophiles, a characteristic feature of activated aziridines.

Nitrogen Nucleophiles : Amines are common nucleophiles for opening aziridine rings, a reaction that can sometimes be achieved even without catalysts or solvents. rsc.org For N-Ts-aziridines, reactions with amines proceed efficiently to yield diamines with high regio- and stereoselectivity. clockss.org

Oxygen Nucleophiles : Aziridines generally exhibit lower reactivity towards oxygen nucleophiles compared to their epoxide counterparts. clockss.org Activation of the aziridine ring, for instance by a Lewis acid, is often necessary for the ring-opening to proceed with water or alcohols. clockss.orgacs.org The hydrolysis of aziridines in hot water, often proceeding through a general acid-catalyzed mechanism, can yield amino alcohols. acs.org

Sulfur Nucleophiles : Thiophenols are effective nucleophiles for the ring-opening of aziridines. nih.gov These reactions can proceed even in neutral hot water without a catalyst, demonstrating the high reactivity of sulfur-based nucleophiles. acs.org

Carbon Nucleophiles : The formation of C-C bonds via aziridine ring-opening is a significant transformation. Transition metal-catalyzed cross-coupling reactions have been developed to open aziridines with organometallic reagents (like organoboronic acids or organozinc reagents) and other carbon nucleophiles. mdpi.com

The table below summarizes the reactivity of related activated aziridines with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

| Nitrogen | Aniline (B41778), Morpholine | Vicinal Diamines | Catalyst-free or Montmorillonite K-10, microwave clockss.orgrsc.org |

| Oxygen | Water (H₂O) | Amino Alcohols | Hot water, acid or base catalysis acs.org |

| Sulfur | Thiophenol | β-Amino Sulfides | Neutral hot water or CH₂Cl₂ nih.govacs.org |

| Azide | Sodium Azide (NaN₃) | Azido Amines | Neutral hot water or other solvents acs.orgresearchgate.net |

Reaction conditions and the choice of catalyst are critical in controlling the efficiency and selectivity of the ring-opening process. While some reactions proceed under catalyst-free conditions, many require activation. rsc.org

Lewis acids are frequently employed to promote the ring-opening of aziridines, enhancing the electrophilicity of the ring carbons. researchgate.net In addition to traditional Lewis acids, solid acids like Montmorillonite K-10 have been used as effective catalysts, particularly under microwave irradiation, which can significantly shorten reaction times. clockss.org

Transition metal catalysis has emerged as a powerful tool for aziridine ring-opening, especially for reactions involving carbon nucleophiles. Catalytic systems based on palladium (Pd) and nickel (Ni) have been successfully used for cross-coupling reactions with substrates like organoboronic acids and organozinc reagents. mdpi.com For instance, palladium-catalyzed domino reactions involving N-tosylaziridines have been developed to synthesize complex heterocyclic structures like 1,4-benzoxazepines. mdpi.com

The nucleophilic ring-opening of aziridines generally proceeds via an S_N2-type pathway. This mechanism involves the backside attack of the nucleophile on one of the ring carbons, leading to the cleavage of the C-N bond and an inversion of stereochemistry at the point of attack. osaka-u.ac.jp Evidence for this pathway comes from stereochemical studies where chiral aziridines react to form products with an inverted configuration. osaka-u.ac.jp

In some acid-catalyzed reactions, the mechanism may involve the formation of a protonated aziridinium (B1262131) ion, which is then attacked by the nucleophile. nih.gov In certain enzymatic or biomimetic systems, the mechanism can involve radical intermediates or the formation of a carbocation, although the S_N2 pathway is more common in standard organic synthesis. nih.gov

Cycloaddition Reactions of 1-(4-Methoxyphenyl)aziridin-2-one

Beyond ring-opening with a single nucleophile, aziridines can undergo cycloaddition reactions, which are powerful methods for constructing five-membered heterocycles. nih.govnih.gov

A key reaction pathway for N-aryl aziridines is their ability to function as precursors to azomethine ylides. nih.gov Azomethine ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles (e.g., alkenes, alkynes, carbonyls). nih.govnih.gov

The process is initiated by the thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring, which generates the azomethine ylide intermediate. nih.gov For an N-(4-methoxyphenyl)aziridine derivative, heating can induce a conrotatory ring-opening to form the corresponding azomethine ylide. nih.govmdpi.com This reactive intermediate is then trapped in situ by a suitable dipolarophile.

For instance, the reaction of trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine with benzaldehyde (B42025) was shown to produce oxazolidine (B1195125) derivatives through the cycloaddition of the intermediate azomethine ylide with the carbonyl group of the aldehyde. nih.govmdpi.com It is expected that 1-(4-Methoxyphenyl)aziridin-2-one would undergo a similar transformation, with the azomethine ylide formed via C-C bond cleavage reacting with various dipolarophiles to yield pyrrolidine (B122466) or oxazolidine-based structures. The development of enantioselective versions of these cycloadditions, often using chiral metal catalysts, allows for the synthesis of complex heterocyclic products with high stereocontrol. nih.gov

Cycloaddition with Carbon Dioxide for Oxazolidin-2-one Formation

The cycloaddition of aziridines with carbon dioxide is a well-established method for the synthesis of oxazolidin-2-ones, which are valuable heterocyclic compounds in pharmaceuticals. rsc.orgresearchgate.net This transformation is effectively a carbon dioxide fixation reaction. nih.govgoogle.com Various catalytic systems, including alkali metal halides, aluminum complexes, and ionic liquids, have been shown to facilitate the reaction between N-alkyl or N-aryl aziridines and CO2, often under mild conditions. rsc.orgacs.org

However, the specific reaction between 1-(4-methoxyphenyl)aziridin-2-one, as an α-lactam, and carbon dioxide is not extensively documented in the available literature. The reactivity of α-lactams can differ significantly from that of simple aziridines due to the presence of the carbonyl group within the three-membered ring. While CO2 is utilized in some modern syntheses to produce γ-lactams from primary aliphatic amines via photoredox and hydrogen atom transfer (HAT) catalysis, this mechanism involves CO2 as a temporary activating group for the amine rather than a direct cycloaddition partner with a pre-formed lactam ring. nih.govresearchgate.net The direct cycloaddition of CO2 to the highly strained and electronically distinct α-lactam ring system remains a less explored area compared to the analogous reaction with aziridines.

Other Cycloaddition Pathways

Beyond the potential reaction with carbon dioxide, aziridin-2-ones and their parent aziridine structures can participate in other cycloaddition pathways, most notably [3+2] cycloadditions. These reactions typically proceed through the ring-opening of the aziridine to form a 1,3-dipole, which is then trapped by a dipolarophile like an alkene or alkyne. acs.org The mode of ring cleavage—either C-C or C-N bond scission—is influenced by the substituents on the ring. acs.org

For N-aryl aziridines, thermal or photochemical induction can lead to a conrotatory ring opening via C-C bond cleavage, generating an azomethine ylide. sfu.cayoutube.com This reactive intermediate can then undergo a [3+2] cycloaddition. For instance, the thermal reaction of N-aryl-2,3-diphenyl aziridines with activated alkenes such as dimethyl maleate (B1232345) results in the formation of substituted pyrrolidines. sfu.ca While specific examples for 1-(4-methoxyphenyl)aziridin-2-one are scarce, it is mechanistically plausible that it could undergo a similar C-C bond cleavage to form a corresponding azomethine ylide, which could then be trapped in a cycloaddition.

Alternatively, aziridines bearing N-sulfonyl groups are known to undergo Lewis acid-mediated C-N bond cleavage to form a zwitterionic 1,3-dipole. researchgate.net This species can also participate in formal [3+2] cycloadditions with alkenes. researchgate.net Unusual cycloadditions have also been reported between N-(arylsulfonyl)aziridines and isothiocyanates in the presence of a sodium iodide catalyst. acs.org

The following table summarizes representative cycloaddition reactions involving N-substituted aziridine systems.

| Aziridine Substrate | Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-alkyl-2-arylaziridines | Carbon Dioxide (CO2) | PEG6000(NBu3Br)2, 100 °C | 5-aryl-2-oxazolidinones | google.com |

| N-aryl-2,3-diphenyl aziridines | Dimethyl Maleate | Thermal | Pyrrolidine derivatives | sfu.ca |

| N-(arylsulfonyl)aziridines | Alkyl/Aryl Isothiocyanates | Sodium Iodide | Thiazolidin-2-imines | acs.org |

| N-sulfonyl aziridines | Alkenes | Lewis Acid | 1-Azaspiroalkanes | researchgate.net |

Stereochemical Outcomes and Mechanistic Considerations in Cycloadditions

The stereochemistry of cycloaddition reactions involving aziridines is intimately linked to the mechanism of ring-opening. The Woodward-Hoffmann rules for electrocyclic reactions provide a framework for predicting the stereochemical course. For a thermal 4π-electron electrocyclic reaction, such as the C-C bond cleavage of an aziridine ring, a conrotatory motion is predicted. youtube.com This means that the substituents on the ring carbons rotate in the same direction (both clockwise or both counter-clockwise) as the ring opens to form the azomethine ylide. The resulting geometry of the 1,3-dipole dictates the stereochemistry of the subsequent [3+2] cycloaddition, which is itself a concerted and stereospecific process. sfu.cayoutube.com

Conversely, a photochemical 4π-electron ring-opening is predicted to proceed via a disrotatory motion. youtube.com Mechanistic studies on the cycloaddition of N-alkenyl aziridines have utilized quantum chemical calculations to show a preference for a stepwise pathway. nih.gov The stereoselectivity of these cycloaddition/ring-opening sequences is influenced by the nature of the nitrogen substituent. nih.gov

In acid-catalyzed reactions of α-lactams, the initial site of protonation (oxygen vs. nitrogen) is a critical mechanistic branch point that determines the subsequent reaction pathway and regioselectivity of nucleophilic attack. acs.orgucdavis.edu Density functional theory (DFT) calculations suggest that for acid-promoted reactions with weak nucleophiles, the lowest energy pathway involves attack at the C-3 carbon of the O-protonated α-lactam, proceeding with inversion of configuration. ucdavis.edu

Rearrangement and Isomerization Reactions

The high ring strain of 1-(4-methoxyphenyl)aziridin-2-one also makes it susceptible to various rearrangement and isomerization reactions under thermal, photochemical, or catalytic conditions.

Thermal and Photochemical Rearrangements

While specific studies on 1-(4-methoxyphenyl)aziridin-2-one are not detailed, the thermal and photochemical behavior of related N-aryl heterocycles suggests potential rearrangement pathways. For instance, photochemical transformations of some 2-arylamino-9,10-anthraquinones involve the migration of an aryl group to either a carbonyl oxygen or the nitrogen atom, the latter being a Smiles rearrangement. acs.org

Photochemically-induced rearrangements can also be a powerful tool for accessing other strained ring systems. For example, a photomediated 1,5-aryl rearrangement, known as the Zimmerman–O'Connell–Griffin rearrangement, has been applied to the synthesis of β-lactams from imines and 1,2-dibenzoyl ethylenes. google.com The thermal decomposition of related heterocyclic compounds like azidopyridines proceeds through the formation of highly reactive nitrene intermediates, which then undergo further reactions. researchgate.net It is conceivable that the thermal or photochemical treatment of an α-lactam could induce decarbonylation to form an imine or rearrange via C-N or C-C bond cleavage.

Acid- and Base-Catalyzed Rearrangements

The rearrangement of α-lactams is readily influenced by acid or base catalysis. In the presence of strong acids like triflic acid, 4-aryl-azetidin-2-ones (β-lactams) undergo ring-opening to form cinnamamides. rsc.org The general reaction of lactams with amines in the presence of an acid catalyst can lead to ring-opened amide products. google.comgoogle.com

For α-lactams specifically, acid-catalyzed reactions with nucleophiles can proceed via two distinct pathways depending on the initial site of protonation. acs.orgucdavis.edu Protonation on the carbonyl oxygen activates the acyl carbon (C-2) for attack by strong nucleophiles and the α-carbon (C-3) for attack by weaker nucleophiles. ucdavis.edu This latter pathway, leading to C-3 attack with inversion of configuration, represents a ring-opening and substitution process that can be considered a rearrangement of the initial substrate into a new α-amino acid derivative. ucdavis.edu

Base-catalyzed rearrangements are also known. The reaction of lactam rings with amines can be promoted by bases to form ring-opened products. google.com For example, 2-chloro-N-aryl acetamides can be converted to N-aryl glycines under base-catalyzed conditions (KOH), proceeding through a proposed 1,4-diarylpiperazine-2,5-dione intermediate which then undergoes cleavage. rsc.org

The table below shows examples of acid-catalyzed ring-opening reactions for various lactams.

| Lactam Substrate | Catalyst/Reagent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 4-Aryl-azetidin-2-ones (β-lactam) | Triflic Acid | Benzene | Cinnamamides / 3-Aryl-3-phenyl-propionamides | rsc.org |

| α-Lactams | Brønsted or Lewis Acids | Weak Nucleophile | α-Substituted amide (via C-3 attack) | ucdavis.edu |

| Lactone/Lactam rings | Carboxylic Acid Catalyst | Amine | Ring-opened amides | google.com |

Unimolecular Decompositions

The unimolecular decomposition of α-lactams, particularly under thermal conditions, is expected to be dominated by the extrusion of a stable small molecule. The most likely pathway is the loss of carbon monoxide (CO) to yield an imine. This decarbonylation would relieve the significant strain of the three-membered ring.

This type of fragmentation is analogous to the thermal decomposition of other strained heterocycles and energetic materials. For example, aryl azides are known to decompose thermally by losing a molecule of nitrogen (N2) to form a highly reactive nitrene intermediate. researchgate.net This process is often the initial, rate-limiting step in their thermal degradation. researchgate.net By analogy, the decomposition of 1-(4-methoxyphenyl)aziridin-2-one would likely proceed via the elimination of CO, resulting in the formation of N-(4-methoxybenzylidene)amine, although specific studies confirming this pathway for this particular compound were not found in the search results. In some cases, decomposition of aziridine derivatives can be observed as a competing side reaction during other transformations, especially under harsh conditions or with highly reactive catalysts. nih.gov

Other Transformative Reactions Involving the Aziridine Ring or the 4-Methoxyphenyl (B3050149) Moiety

Beyond the more common transformations, the unique structure of 1-(4-methoxyphenyl)aziridin-2-one, featuring a strained three-membered lactam and an activated aromatic ring, allows for a variety of other chemical reactions. These transformations can selectively target either the aziridine ring system or the peripheral 4-methoxyphenyl group, leading to a diverse array of more complex molecular architectures.

The high ring strain and the presence of a reactive carbonyl group make the aziridin-2-one ring a versatile substrate for several transformative reactions. These include ring-opening polymerizations, cycloaddition reactions, and rearrangements leading to larger heterocyclic systems.

Ring-Opening Polymerization:

N-aryl aziridines can undergo ring-opening polymerization to form poly(aziridine)s. rsc.org In the case of 1-(4-methoxyphenyl)aziridin-2-one, this process can be initiated by organocatalysts, such as N-heterocyclic carbenes, providing a metal-free route to well-defined polymers. rsc.org The polymerization proceeds via nucleophilic attack on the aziridine ring, leading to the formation of a growing polymer chain.

[3+2] Cycloaddition Reactions:

The strained aziridine ring can be opened to form an azomethine ylide intermediate. This reactive species can then undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, the reaction of N-aryl aziridines with activated imines in the presence of a nickel catalyst system can lead to the enantioselective synthesis of substituted imidazolidines. rsc.org This transformation is believed to proceed through a transition state where the imine attacks the aziridine, followed by ring closure. rsc.org Similarly, cycloadditions with other dipolarophiles can be used to construct a variety of five-membered heterocyclic rings.

Ring Expansion Reactions:

Aziridines, particularly those fused with other rings, can undergo ring expansion reactions. For example, Rhodium-catalyzed reactions of fused aziridines with N-sulfonyl-1,2,3-triazoles can yield dehydropiperazines through a pseudo-1,4-sigmatropic rearrangement of an aziridinium ylide species. mdpi.com While not directly demonstrated on 1-(4-methoxyphenyl)aziridin-2-one, similar reactivity could be envisioned, potentially leading to the formation of six-membered heterocyclic structures.

The following table summarizes these transformative reactions of the aziridin-2-one ring:

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Ring-Opening Polymerization | N-Heterocyclic Carbene | Poly(aziridine) | rsc.org |

| [3+2] Cycloaddition | N-aryl protected imines / Ni(ClO4)2·6H2O | Substituted Imidazolidines | rsc.org |

| Ring Expansion | N-sulfonyl-1,2,3-triazoles / Rh-catalyst | Dehydropiperazines | mdpi.com |

The 4-methoxyphenyl group, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. dalalinstitute.comwikipedia.org Since the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (C3' and C5') of the phenyl ring.

Friedel-Crafts Reactions:

Friedel-Crafts acylation and alkylation are classic examples of EAS reactions. The reaction of 1-(4-methoxyphenyl)aziridin-2-one with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be expected to yield the corresponding ortho-substituted derivatives. stackexchange.com For instance, acylation with acetyl chloride would introduce an acetyl group at the C3' position.

Nitration and Halogenation:

Other common EAS reactions include nitration and halogenation. Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, again at the ortho position. wikipedia.org Similarly, reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable catalyst would result in ortho-halogenated products. wikipedia.org

The outcomes of these electrophilic aromatic substitution reactions are detailed in the table below:

| Reaction Type | Reagents/Catalyst | Expected Major Product | Ref. |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(3-Acetyl-4-methoxyphenyl)aziridin-2-one | stackexchange.com |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)aziridin-2-one | wikipedia.org |

| Bromination | Br₂ / FeBr₃ | 1-(3-Bromo-4-methoxyphenyl)aziridin-2-one | wikipedia.org |

These transformative reactions highlight the synthetic versatility of 1-(4-methoxyphenyl)aziridin-2-one, allowing for modifications at both the heterocyclic core and the aromatic periphery to generate a wide range of complex molecules.

Applications of 1 4 Methoxyphenyl Aziridin 2 One As a Synthetic Building Block

Precursors for Acyclic Nitrogen-Containing Compounds

The reactivity of the aziridinone (B14675917) ring makes it an excellent starting point for the synthesis of acyclic compounds containing nitrogen. Through carefully chosen reaction conditions and nucleophiles, the three-membered ring can be selectively opened to yield valuable products such as β-amino acids and substituted amines and amides.

β-Amino acids are important structural components of many natural products and pharmaceuticals. The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is a powerful method for producing β-hydroxy α-amino acids, creating two adjacent stereocenters in a single step. nih.gov While various catalytic systems have been explored for this transformation, the use of 1-(4-methoxyphenyl)aziridin-2-one offers a potential alternative route. The ring-opening of the aziridinone with appropriate nucleophiles could lead to the formation of β-amino acid derivatives. The regioselectivity of this ring-opening is a critical factor in determining the final product.

| Starting Material | Reagent | Product | Reference |

| Glycine Schiff Base | Aldehyde | β-Hydroxy α-Amino Acid | nih.gov |

The synthesis of substituted amines and amides is a cornerstone of organic and medicinal chemistry. strath.ac.ukrsc.org The ring-opening of aziridines with various nucleophiles, including amines, provides a direct route to 1,2-diamines with high regio- and stereoselectivity. researchgate.net This methodology can be extended to 1-(4-methoxyphenyl)aziridin-2-one, where the carbonyl group can influence the regioselectivity of the ring-opening and subsequent formation of substituted amides. The development of novel amidation reactions is of significant interest, and methods that avoid the use of traditional coupling agents are particularly valuable. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| Trisubstituted Ethynyl Aziridine (B145994) | Amine | Substituted 1,2-Diamine | researchgate.net |

| N-2-Nitrophenyl Hydrazonyl Bromide | Amine | Amide | nih.gov |

| ortho-Substituted Amine | α-Oxocarboxylic Acid | N-Heterocycle | rsc.org |

Building Blocks for Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals and functional materials. sigmaaldrich.com 1-(4-Methoxyphenyl)aziridin-2-one serves as a valuable C2-synthon for the construction of more complex heterocyclic systems. beilstein-journals.org Its ability to undergo ring-expansion and cycloaddition reactions makes it a versatile starting material for a variety of heterocyclic scaffolds.

Oxazolidinones are an important class of heterocyclic compounds with significant applications in medicinal chemistry. The reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) with lithium hydroxide (B78521) can lead to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, demonstrating a link between oxazolidinone and aziridine chemistry. researchgate.net The synthesis of 5-(hydroxymethyl)-3-(4-methoxyphenyl)oxazolidin-2-one highlights the accessibility of functionalized oxazolidinone structures. bldpharm.com Furthermore, the unexpected cyclization of isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide in the presence of cobalt(II) acetate (B1210297) to form an oxadiazole derivative showcases the diverse pathways to oxygen-containing heterocycles. nih.gov

| Starting Material | Reagent | Product | Reference |

| (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate | Lithium Hydroxide | [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol | researchgate.net |

| Isonicotinoyl-N-phenyl hydrazine carbothioamide | Cobalt(II) Acetate | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | nih.gov |

| Starting Material | Catalyst/Reagent | Product | Reference |

| Propargyl Aziridine | Metal Catalyst | Pyrrole | mdpi.com |

| Pyridine | Silylborane | Pyrrolidine (B122466) Derivative | nih.gov |

Imidazolidin-2-ones are key structural motifs in numerous FDA-approved drugs. nih.gov Various synthetic strategies have been developed to access these important heterocycles. mdpi.com The base-catalyzed intramolecular hydroamidation of propargylic ureas provides an efficient route to imidazolidin-2-ones and imidazol-2-ones. acs.org Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to yield 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov Additionally, the synthesis of imidazolidine-2,4-diones can be achieved from C-arylglycine derivatives. mdpi.com The reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with primary aromatic amines can also lead to the formation of substituted pyrimidines. grafiati.com

| Starting Material | Reagent/Catalyst | Product | Reference |

| Propargylic Urea | BEMP (Phosphazene Base) | Imidazolidin-2-one/Imidazol-2-one | acs.org |

| (2,2-Diethoxyethyl)urea | C-Nucleophile (Acid-catalyzed) | 4-Substituted Imidazolidin-2-one | nih.gov |

| C-Arylglycine Derivative | Phenyl Isocyanate/Isothiocyanate | Imidazolidine-2,4-dione | mdpi.com |

| 2-Amino-4-chloropyrimidine Derivative | Primary Aromatic Amine | Substituted Pyrimidine | grafiati.com |

Access to Quinoline (B57606) and Related Fused-Ring Systems

While direct conversion of simple N-aryl aziridin-2-ones to quinolines is not a commonly cited transformation, closely related aziridine-fused quinolinones serve as valuable precursors to substituted quinoline systems. A key strategy involves the synthesis and subsequent regioselective fragmentation of aziridino[2,3-c]quinolin-2-ones.

Research has demonstrated a synthetic pathway that begins with ethyl (E)-3-(2-azidophenyl)propenoate. This starting material undergoes a sequence of reactions including bromination and subsequent treatment with a benzylamine (B48309) to form cis- and trans-2-(2-azidophenyl)-3-ethoxycarbonylaziridines. Intramolecular cyclization of the cis-aziridine derivative yields the corresponding aziridino[2,3-c]quinolin-2-one. The crucial step is the subsequent ring-opening of this fused aziridine ring. Under silica (B1680970) gel catalysis, this fragmentation occurs regioselectively to provide valuable 3-aminoquinolin-2-ones researchgate.net. This transformation highlights how the embedded aziridine moiety can be strategically broken to introduce functionality, in this case an amino group, onto the quinoline core researchgate.net.

This method provides a synthetic handle to otherwise difficult-to-access substituted quinolones, which are themselves significant scaffolds in medicinal chemistry, forming the core of many antibacterial drugs nih.govnih.gov.

Role in the Chemical Synthesis of Complex Molecular Architectures

The inherent ring strain of the aziridin-2-one core makes it an excellent electrophile, susceptible to ring-opening by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of elaborate molecular frameworks. The ring-opening process is often highly regioselective and can be controlled to produce specific stereochemical outcomes, making aziridinone derivatives powerful tools in the synthesis of complex molecules nih.gov.

For example, the ring-opening of aziridines with nitrogen nucleophiles like N-tosylhydrazones has been developed as a route to access 1,2,4-triazines. This process involves a nucleophilic ring-opening of the aziridine, which can be integrated into a one-pot procedure with subsequent cyclization and oxidation steps to yield the final triazine products in good yields researchgate.net. Such reactions showcase how the aziridine ring can serve as a masked 1,2-amino-functionalized synthon, which can be unveiled and incorporated into different heterocyclic systems researchgate.net.

A chiron is a chiral building block derived from a natural source, used to impart chirality into a synthetic target molecule. Derivatives of 1-(4-methoxyphenyl)aziridin-2-one, particularly those bearing a chiral auxiliary on the nitrogen atom, are effective chirons in asymmetric synthesis. The (S)- or (R)-1-phenylethyl group is a commonly employed chiral auxiliary for this purpose nih.gov.

The synthesis of biologically relevant compounds from N-(1-phenylethyl)aziridine-2-carboxylate esters demonstrates this principle effectively. The stereochemical outcome of reactions is controlled by the configurations at the C2 position of the aziridine and at the chiral auxiliary on the nitrogen nih.gov. For instance, the synthesis of precursors to the veterinary antimicrobial florfenicol (B1672845) has been achieved using this strategy. The synthesis began with a ketone that was reacted with (S)-1-phenylethylamine to create a chiral aziridine ketone. A subsequent, highly stereoselective reduction of the ketone functionality was chelation-controlled, yielding a specific diastereomer of the corresponding alcohol. This new stereocenter was created under the influence of the existing chirality of the aziridine. The aziridine ring was then opened, and the chiral auxiliary was removed to afford the target amino alcohol with high diastereomeric excess, demonstrating a successful transfer of chirality nih.gov.

In another example, derivatives of N-(1-phenylethyl)aziridine-2-carboxylate were used to synthesize analogues of sphingosine (B13886) kinase inhibitors. The synthesis involved a multi-step sequence where the aziridine ring was opened with iodotrimethylsilane, followed by removal of the chiral auxiliary and subsequent acylation to yield the final products nih.gov. In these examples, the aziridinone derivative acts as a chiral scaffold, allowing for the controlled, stereoselective construction of new chiral centers.

The utility of 1-(4-methoxyphenyl)aziridin-2-one and its derivatives is clearly demonstrated by their successful integration into multistep synthetic sequences. Their ability to undergo clean, high-yielding transformations allows them to be carried through several synthetic steps toward a complex target.

The synthesis of a key intermediate for florfenicol provides a clear example of this integration. The sequence involved several distinct transformations centered on the aziridine core nih.gov:

Stereoselective formation of a chiral aziridine ketone.

Diastereoselective reduction of the ketone to an alcohol, controlled by the existing chiral centers.

Regioselective ring-opening of the aziridine using a nucleophile (HF).

Removal of the chiral auxiliary to yield the final, enantiomerically enriched amino alcohol.

This multi-step process, where the aziridine is sequentially modified, highlights its robustness and versatility as a synthetic intermediate nih.gov.

Similarly, the formation of 1,2,4-triazines from aziridines and N-tosylhydrazones has been streamlined into a "one-pot," three-step reaction sequence. This telescoped process combines the initial nucleophilic ring-opening with the subsequent cyclization and oxidation steps without the need to isolate intermediates. This approach not only improves efficiency but also demonstrates how reactions involving aziridinones can be seamlessly integrated into a longer, more complex synthesis plan researchgate.net.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Aziridin 2 One

Electronic Structure and Bonding Analysis of the Aziridin-2-one Ring

The aziridin-2-one, or α-lactam, ring is a three-membered heterocycle containing a nitrogen atom and a carbonyl group. This arrangement results in significant ring strain and unique electronic properties. Computational studies on related systems, often performed at the B3LYP/6-311++G(d,p) level of theory, provide a model for understanding the 1-(4-Methoxyphenyl)aziridin-2-one compound. acs.orgrsc.org

The electronic structure is characterized by a highly polarized (O=)C–N bond within the strained ring. nih.gov The nitrogen atom is typically pyramidal, though the degree of pyramidalization can be influenced by the substituent. For 1-(4-Methoxyphenyl)aziridin-2-one, the electron-donating nature of the 4-methoxyphenyl (B3050149) group attached to the nitrogen atom influences the electronic distribution within the ring. This substituent can affect the bond lengths and angles of the heterocyclic core compared to a simple N-alkyl or N-H substituted aziridinone (B14675917).

Table 1: Representative Calculated Bond Properties of Aziridinone Systems

| Parameter | Description | Typical Calculated Value | Reference Compound(s) |

|---|---|---|---|

| C=O Bond Length | Carbonyl bond distance | ~1.20 Å | General Aziridinones |

| C-N Bond Length | Acyl-nitrogen bond distance | ~1.40 - 1.45 Å | General Aziridinones |

| C-C Bond Length | Carbon-carbon bond in the ring | ~1.55 Å | General Aziridinones |

Note: The values are generalized from computational studies on various aziridinone derivatives. Specific values for 1-(4-Methoxyphenyl)aziridin-2-one would require dedicated calculations.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are essential for mapping the potential energy surfaces of reactions involving aziridin-2-ones. These studies help in understanding the intricate mechanisms of ring-opening, rearrangements, and other transformations.

DFT calculations have been successfully employed to model the reaction pathways of aziridin-2-one intermediates. acs.org For instance, in the formation of benzo rsc.orgnih.govoxazin-3(4H)-one structures, an α-lactam intermediate is proposed. The subsequent ring-opening of this intermediate is a crucial step. acs.orgnih.gov

Computational studies reveal that the mechanism of ring-opening is highly dependent on the reaction conditions and the nature of the attacking nucleophile. nih.govresearchgate.net The process involves the cleavage of either the acyl-nitrogen (C-N) bond or the alkyl-nitrogen (N-Cα) bond. The energy barriers for these competing pathways can be calculated to predict the reaction outcome.

In one study, the rate-determining step for a reaction involving an α-lactam intermediate was identified as the transfer of a hydrogen atom from the nitrogen to the oxygen of the carbonyl group, with calculated energy barriers influencing the reaction kinetics. nih.gov It has also been noted that strong acids can induce decarbonylation of aziridinones to form immonium salts, as attempts to model the N-protonated aziridin-2-one show it is not an energy minimum on the potential energy surface. researchgate.net

Theoretical investigations on the interaction of aziridin-2-one with other molecules, such as in peptide chain elongation, show that the reactions can proceed with very low energetic barriers, sometimes as low as 0.66 eV. rsc.org This highlights the high reactivity of the strained ring. The energy profile for the reaction of an aziridin-2-one with a nucleophile typically involves the formation of a tetrahedral intermediate followed by ring-opening, with the transition states being characterized through frequency calculations.

Computational studies are pivotal in predicting the regioselectivity of nucleophilic attacks on the aziridin-2-one ring. The two electrophilic centers are the carbonyl carbon and the α-carbon. The choice of which bond breaks (acyl-N vs. C-N) is influenced by the substituents on the ring and the nucleophile. researchgate.netresearchgate.net

For example, the reaction of 1,3-bis-(1-adamantyl)aziridin-2-one with magnesium halides leads to the cleavage of the alkyl–nitrogen bond, affording an α-halogeno-amide. researchgate.net In contrast, reaction with magnesium methoxide (B1231860) results in the cleavage of the acyl-nitrogen bond to yield an α-aminoester. researchgate.net This demonstrates that the nucleophile dictates the regiochemical outcome.

In the case of 1-(4-Methoxyphenyl)aziridin-2-one, the electronic properties of the N-aryl substituent would play a significant role. The electron-donating methoxy (B1213986) group can influence the charge distribution and the relative electrophilicity of the carbonyl carbon and the α-carbon, thereby guiding the regioselectivity of the ring-opening reaction. DFT calculations can model these effects and predict the most likely site of nucleophilic attack.

Conformational Analysis and Ring Strain Contributions

The aziridin-2-one ring is inherently strained due to its three-membered structure, which forces bond angles far from their ideal values. The calculated strain energy is a significant contributor to its high reactivity. wseas.usiaras.org Computational methods can quantify this strain energy.

Conformational analysis of 1-(4-Methoxyphenyl)aziridin-2-one would focus on the orientation of the methoxyphenyl group relative to the plane of the aziridinone ring. The rotation around the N-C(aryl) bond would have specific energy minima and maxima, which can be determined by scanning the potential energy surface. This analysis helps to identify the most stable conformer(s) and understand how the substituent's orientation might affect reactivity, for instance, through steric hindrance or orbital alignment. The planarity or non-planarity of the nitrogen atom and its substituents is another key conformational parameter that can be precisely determined through geometry optimization calculations. core.ac.uk

Molecular Dynamics Simulations and Reactivity Prediction

While less common for highly reactive intermediates like aziridin-2-ones, molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in a condensed phase or their interaction with larger systems like enzymes or surfaces. acs.orgnih.govnih.gov

MD simulations can be used to explore the conformational landscape over time and at different temperatures. For a molecule like 1-(4-Methoxyphenyl)aziridin-2-one, simulations could model its interaction with solvent molecules, which can be crucial for understanding reaction mechanisms in solution. By combining MD with quantum mechanics (QM/MM methods), one could simulate a reaction, such as nucleophilic ring-opening, within a solvated environment to get a more realistic picture of the energy barriers and reaction dynamics.

Furthermore, MD simulations have been employed to study the binding of inhibitors to enzymes, a process that could be relevant if aziridinone-containing compounds are investigated as potential enzyme inhibitors. acs.orgnih.gov Such simulations reveal the stability of the ligand-protein complex and the key intermolecular interactions responsible for binding.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of 1 4 Methoxyphenyl Aziridin 2 One Transformations

Application of Advanced NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

Advanced NMR spectroscopy is an indispensable tool for the real-time monitoring of chemical reactions and the identification of fleeting intermediates. For the transformations of 1-(4-methoxyphenyl)aziridin-2-one, techniques such as variable temperature NMR and two-dimensional (2D) NMR are particularly insightful. These methods allow for the in-situ observation of reaction progress, the detection of transient species, and the unambiguous determination of the structures of products and byproducts.

Variable Temperature NMR Studies

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic chemical processes and identifying thermally sensitive intermediates. vnu.edu.vn By acquiring NMR spectra at different temperatures, it is possible to slow down reaction rates or equilibria, allowing for the observation of species that are too short-lived to be detected at room temperature. vnu.edu.vn

In the context of 1-(4-methoxyphenyl)aziridin-2-one transformations, VT-NMR can be employed to study processes such as ring-opening reactions or conformational changes. For instance, the thermal decarboxylation of 1-(4-methoxyphenyl)aziridin-2-one to form an azomethine ylide could be monitored by VT-¹H NMR. As the temperature is increased, the disappearance of the signals corresponding to the aziridinone (B14675917) protons and the appearance of new signals for the ylide intermediate could be tracked. By analyzing the spectra at various temperatures, it may be possible to determine the activation energy for the decarboxylation process.

Hypothetical VT-¹H NMR Data for the Thermal Decarboxylation of 1-(4-Methoxyphenyl)aziridin-2-one:

| Temperature (°C) | Chemical Shift (ppm) of Aziridine (B145994) Ring Protons | Appearance of New Signals (ppm) | Observations |

| 25 | 2.5 (d), 2.8 (d) | - | Stable starting material |

| 50 | Broadening of signals at 2.5 and 2.8 ppm | - | Onset of dynamic exchange |

| 75 | Significant broadening and decrease in intensity | 4.5 (s), 7.8 (d) | Formation of intermediate species |

| 100 | Signals at 2.5 and 2.8 ppm disappear | 4.5 (s), 7.8 (d) become sharp | Complete conversion to intermediate/product |

This table presents hypothetical data for illustrative purposes.

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the structural connectivity of molecules, which is essential when characterizing novel reaction products or intermediates. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information, allowing for the complete assignment of proton and carbon signals and the elucidation of the molecular skeleton. researchgate.net

Illustrative 2D NMR Correlations for a Hypothetical Ring-Opened Product:

| 2D NMR Experiment | Correlation Observed | Structural Information Deduced |

| COSY | Correlation between a new methine proton and an NH proton | Confirms the opening of the aziridine ring and formation of an amino acid derivative. |

| HSQC | Correlation between the methine proton and its attached carbon | Assigns the chemical shifts of the C-H pair. |

| HMBC | Correlation from the methine proton to the carbonyl carbon | Establishes the connectivity between the former aziridine ring and the carbonyl group. |

| HMBC | Correlation from the methoxy (B1213986) protons to the aromatic quaternary carbon | Confirms the position of the methoxy group on the phenyl ring. |

This table provides examples of expected 2D NMR correlations.

Mass Spectrometry Techniques for Pathway Analysis and Derivative Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation patterns of molecules. It is particularly useful for analyzing reaction pathways and characterizing derivatives of 1-(4-methoxyphenyl)aziridin-2-one.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This is invaluable for confirming the identity of expected products and for identifying unknown species in a reaction mixture. In the study of 1-(4-methoxyphenyl)aziridin-2-one transformations, HRMS can be used to confirm the elemental formula of intermediates and final products, thereby lending strong support to a proposed reaction mechanism.

For instance, if a dimerization of an intermediate derived from 1-(4-methoxyphenyl)aziridin-2-one is suspected, HRMS can definitively confirm the formation of the dimer by providing an exact mass that corresponds to the doubled elemental composition of the monomeric unit.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. nih.govnih.gov By analyzing the MS/MS spectra of derivatives of 1-(4-methoxyphenyl)aziridin-2-one, it is possible to deduce their structures and to differentiate between isomers. nih.gov

In a typical MS/MS experiment on a derivative, characteristic neutral losses or fragment ions can be observed that are indicative of specific structural motifs. For example, the loss of a methoxy group or the cleavage of the bond formed during a ring-opening reaction would provide strong evidence for the proposed structure.

Hypothetical MS/MS Fragmentation Data for a Derivative of 1-(4-Methoxyphenyl)aziridin-2-one:

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Interpretation of Fragmentation |

| 250.1234 | 20 | 219.1023, 191.0711, 134.0578 | Loss of methoxy radical, subsequent loss of CO, and formation of the 4-methoxyphenyl (B3050149) cation. |

| 312.1543 | 25 | 281.1332, 253.1021, 178.0891 | Loss of a substituent, followed by fragmentation of the core structure. |

This table presents hypothetical data to illustrate the principles of MS/MS analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov For reactions involving 1-(4-methoxyphenyl)aziridin-2-one that yield stable, crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure. iosrjournals.orgmdpi.com

This technique is particularly crucial when new stereocenters are formed during a reaction. The precise bond lengths, bond angles, and torsional angles obtained from the crystallographic data can confirm the connectivity and conformation of the molecule in the solid state. nih.gov Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is often essential for understanding the stereochemical outcome of a reaction. soton.ac.uk For instance, if a chiral derivative of 1-(4-methoxyphenyl)aziridin-2-one is synthesized, X-ray crystallography of a single crystal can unequivocally establish its R/S configuration. nih.govresearchgate.net

In Situ Spectroscopic Methods for Kinetic and Mechanistic Insights (e.g., IR, UV-Vis)

The elucidation of reaction mechanisms and the determination of kinetic parameters for the transformations of 1-(4-methoxyphenyl)aziridin-2-one are greatly facilitated by the use of in situ spectroscopic techniques. These methods allow for the continuous monitoring of a reaction as it proceeds, providing real-time data on the concentration of reactants, intermediates, and products without the need for sample extraction. This approach is particularly valuable for studying transient species and for gaining a comprehensive understanding of the reaction dynamics. Among the most powerful in situ techniques are Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which offer complementary information for a thorough mechanistic analysis.

In situ spectroscopic monitoring is a powerful tool for studying chemical reactions in real time, offering insights into reaction kinetics, mechanisms, and the identification of transient intermediates. spectroscopyonline.comnih.gov This is particularly advantageous for reactions that are difficult to sample or that involve unstable species. spectroscopyonline.com

Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable tool for monitoring the transformations of 1-(4-methoxyphenyl)aziridin-2-one. mdpi.com By tracking the changes in the vibrational spectra of the reacting mixture over time, it is possible to follow the disappearance of the starting material and the appearance of products. The carbonyl (C=O) stretching frequency of the aziridinone ring is a particularly strong and well-defined absorption band, typically appearing at a high wavenumber due to the strained three-membered ring. The exact position of this band provides a sensitive probe of the chemical environment.

For instance, in a hypothetical acid-catalyzed ring-opening reaction of 1-(4-methoxyphenyl)aziridin-2-one with a nucleophile, such as an alcohol, the progress of the reaction can be monitored by observing the decrease in the intensity of the characteristic aziridinone carbonyl peak. Concurrently, new absorption bands corresponding to the products will appear. For example, the formation of an ester and an amine would be indicated by the emergence of a new ester carbonyl stretch (typically around 1735-1750 cm⁻¹) and N-H bending vibrations.

The data obtained from in situ IR spectroscopy can be used to generate concentration profiles for the reactants and products as a function of time. This kinetic data can then be used to determine the reaction order, rate constants, and activation parameters, providing deep insights into the reaction mechanism.

Hypothetical In Situ IR Monitoring of the Methanolysis of 1-(4-Methoxyphenyl)aziridin-2-one

| Time (minutes) | Absorbance at Aziridinone C=O | Absorbance at Ester C=O |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 90 | 0.07 | 0.93 |

| 120 | 0.02 | 0.98 |

This table represents hypothetical data for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another powerful technique for the in situ monitoring of reactions involving chromophoric species. The aromatic methoxyphenyl group in 1-(4-methoxyphenyl)aziridin-2-one possesses a distinct UV absorption profile. Any transformation that alters the electronic environment of this chromophore will result in a change in the UV-Vis spectrum.

For example, in a reaction where the aziridinone ring is opened, the conjugation and electronic structure of the molecule are altered, leading to a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the kinetics of the reaction can be readily followed.

The application of Beer-Lambert law allows for the conversion of absorbance data into concentration data, from which kinetic information can be extracted. This method is particularly useful for rapid reactions and for detecting the formation of colored intermediates or products.

Hypothetical Kinetic Data from UV-Vis Monitoring of a Transformation of 1-(4-methoxyphenyl)aziridin-2-one

| Time (seconds) | Absorbance at λmax of Reactant | Concentration of Reactant (M) | ln[Reactant] |

| 0 | 0.800 | 0.0100 | -4.605 |

| 30 | 0.650 | 0.0081 | -4.815 |

| 60 | 0.530 | 0.0066 | -5.020 |

| 90 | 0.432 | 0.0054 | -5.221 |

| 120 | 0.352 | 0.0044 | -5.426 |

| 180 | 0.238 | 0.0030 | -5.809 |

| 240 | 0.160 | 0.0020 | -6.215 |

This table represents hypothetical data for a pseudo-first-order reaction, for illustrative purposes.

By combining the insights gained from both in situ IR and UV-Vis spectroscopy, a more complete picture of the reaction mechanism can be constructed. IR spectroscopy provides detailed structural information about the functional groups involved in the transformation, while UV-Vis spectroscopy offers complementary data on the electronic changes occurring within the molecule.

Future Research Directions and Unexplored Avenues for 1 4 Methoxyphenyl Aziridin 2 One Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis and Transformations

The development of efficient and sustainable methods for both the synthesis and subsequent transformation of 1-(4-Methoxyphenyl)aziridin-2-one is a primary area for future investigation. While catalytic routes to the analogous N-aryl aziridines (the reduced form lacking the carbonyl group) are established, direct catalytic synthesis of the aziridin-2-one ring is less developed. Future work should focus on moving beyond stoichiometric reagents toward catalytic systems that are more environmentally benign and atom-economical.

Research should be directed towards:

Transition Metal Catalysis : Exploring a broader range of transition metals beyond the established rhodium nih.govrsc.orgacs.org and palladium nih.govnih.gov catalysts used for analogous aziridinations. Catalysts based on earth-abundant and less toxic metals, such as iron rsc.org and copper rsc.org, are particularly attractive for sustainable synthesis. Investigating their ability to catalyze the cyclization of suitable precursors, such as α-halo-N-(4-methoxyphenyl)acetamides, would be a logical starting point.

Organocatalysis : Expanding the use of metal-free catalytic systems is a significant goal. Organocatalytic methods, which have been successfully applied to the synthesis of other aziridine (B145994) derivatives researchgate.netrsc.org, could provide a powerful alternative. Chiral amines or N-heterocyclic carbenes (NHCs) could potentially catalyze the enantioselective synthesis of 1-(4-Methoxyphenyl)aziridin-2-one, providing access to chiral building blocks. rsc.org

Biocatalysis : The use of enzymes for aziridination reactions is an emerging field that offers high selectivity under mild conditions. rsc.org Screening for or engineering enzymes capable of forming the N-aryl aziridinone (B14675917) ring would represent a significant leap forward in green chemistry.

Table 1: Potential Catalytic Systems for Investigation

| Catalytic Approach | Catalyst Example(s) | Potential Reaction Type | Key Advantages |

|---|---|---|---|

| Transition Metal | Iron(II) Complexes rsc.org, Copper/N,N'-dioxide rsc.org | Cyclization of α-halo-N-aryl amides | Low cost, low toxicity, sustainability. |

| Organocatalysis | Chiral Amines researchgate.net, N-Heterocyclic Carbenes (NHCs) rsc.org | Asymmetric cyclization | Metal-free, potential for high enantioselectivity. |

| Rhodium(II) Catalysis | Rh₂(esp)₂ nih.gov | Nitrene/Carbene insertion | Established for N-aryl aziridines, potential for high turnover. nih.govacs.org |

Exploration of Unconventional Reaction Conditions and Activation Strategies

Moving beyond conventional thermal conditions, the exploration of alternative energy sources can unlock novel reactivity pathways for 1-(4-Methoxyphenyl)aziridin-2-one. The high ring strain makes it an ideal candidate for activation under non-classical conditions.

Future research avenues include:

Photochemistry : The photochemical activation of aziridines can lead to electrocyclic ring-opening to form azomethine ylides, which are powerful intermediates for [3+2] cycloaddition reactions. rsc.orgwikipedia.org A key area of research would be the use of visible-light photoredox catalysis to achieve this transformation under mild conditions, which has been successful for other aziridines. rsc.org This would allow 1-(4-Methoxyphenyl)aziridin-2-one to serve as a precursor to complex, densely functionalized nitrogen-containing heterocycles.

Microwave-Assisted Chemistry : Microwave irradiation has been shown to dramatically accelerate the synthesis and ring-opening reactions of various heterocyclic compounds, including aziridines. nih.govrsc.orgnih.gov Applying microwave energy to the synthesis of 1-(4-Methoxyphenyl)aziridin-2-one could significantly reduce reaction times and potentially improve yields compared to conventional heating. advion.com Furthermore, microwave-assisted ring-opening with various nucleophiles could provide rapid access to a library of functionalized N-aryl amide derivatives. nih.gov

Sonochemistry : The use of ultrasound to induce chemical reactions could offer another method for activating the strained aziridinone ring, potentially leading to unique reactivity not observed under thermal or photochemical conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for 1-(4-Methoxyphenyl)aziridin-2-one into continuous flow systems is a crucial step towards making its chemistry more efficient, safer, and scalable. Flow chemistry offers precise control over reaction parameters and allows for the safe handling of potentially unstable intermediates. researchgate.net

Key goals in this area should include:

Continuous-Flow Synthesis : Developing a flow process for the synthesis of the aziridinone itself. This has been achieved for other aziridines using packed-bed reactors or microfluidic systems. nih.govresearchgate.net Such a setup would enable safer, scalable production.

Telescoped Reactions : Designing integrated, multi-step flow processes where the crude 1-(4-Methoxyphenyl)aziridin-2-one output from a synthesis reactor is fed directly into a second reactor for subsequent transformation (e.g., ring-opening or cycloaddition). nih.govnih.gov This minimizes purification steps, reduces waste, and accelerates the synthesis of complex molecules.

Automated Platforms : Integrating the flow synthesis with automated purification and analysis, such as in-line HPLC, would enable the rapid generation and screening of derivative libraries for material science applications. researchgate.net

Design of Advanced Chemical Building Blocks and Precursors for Material Science Applications

Excluding biological applications, 1-(4-Methoxyphenyl)aziridin-2-one holds significant promise as a monomer for the creation of novel polymers and advanced materials. The inherent reactivity of the strained lactam ring makes it an ideal candidate for ring-opening polymerization (ROP).

Future research should focus on:

Ring-Opening Polymerization (ROP) : The N-aryl group and adjacent carbonyl activate the aziridinone ring, making it susceptible to anionic ring-opening polymerization (AROP), analogous to the well-studied polymerization of N-sulfonyl aziridines. rsc.orgnsf.govosti.govresearchgate.net Polymerization would lead to the formation of a novel class of polyamides with the 4-methoxyphenyl (B3050149) group as a repeating side chain. The properties of these polymers (e.g., thermal stability, solubility, refractive index) could be tuned based on the monomer structure.

Copolymerization : Investigating the copolymerization of 1-(4-Methoxyphenyl)aziridin-2-one with other monomers (e.g., other substituted aziridinones, lactones, or epoxides) to create functional copolymers with tailored properties. nsf.gov

Material Properties : Characterizing the materials produced through ROP. The resulting polyamides could be investigated for applications in areas such as advanced coatings, membranes, or as specialty engineering plastics, leveraging the unique properties imparted by the N-aryl substitution.

Table 2: Conceptual Design of Polymers from 1-(4-Methoxyphenyl)aziridin-2-one

| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Material Class |

|---|---|---|---|

| Anionic ROP | 1-(4-Methoxyphenyl)aziridin-2-one | -[N(C₆H₄OCH₃)-CH₂-C(O)]n- | Substituted Polyamide |

| Anionic Copolymerization | 1-(4-Methoxyphenyl)aziridin-2-one + ε-Caprolactone | Random or block copolymer | Polyester-Polyamide Hybrid |

Deeper Theoretical and Computational Probing of Complex Reactivity

To guide experimental work and gain a fundamental understanding of its reactivity, in-depth theoretical and computational studies on 1-(4-Methoxyphenyl)aziridin-2-one are essential. Modern computational chemistry can provide invaluable insights into reaction mechanisms, transition states, and molecular properties.

Future theoretical investigations should include:

Mechanism and Kinetics Studies : Employing Density Functional Theory (DFT) to map the potential energy surfaces of key reactions. mdpi.com This includes modeling the transition states for nucleophilic ring-opening at both possible carbon sites to predict regioselectivity, as well as exploring the energetics of thermal and photochemical electrocyclic ring-opening. nih.gov

Substituent Effects : Systematically studying the electronic influence of the 4-methoxyphenyl group on the stability of the aziridinone ring and its reactive intermediates. researchgate.net Comparing these results with other N-aryl substituents (e.g., electron-donating and electron-withdrawing groups) would provide a predictive framework for tuning reactivity.

Polymerization Modeling : Computationally modeling the initiation and propagation steps of the anionic ring-opening polymerization. nih.gov Such studies could predict the feasibility of the polymerization, estimate reaction barriers, and provide insight into the stereochemical control of the process. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.